molecular formula C21H27NO2 B11118934 (4Z,8E)-N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

(4Z,8E)-N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Cat. No.: B11118934
M. Wt: 325.4 g/mol
InChI Key: VDKNMAMLBHJZFZ-XGXWUAJZSA-N
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Description

N-(3-methoxyphenyl)bicyclo[1010]trideca-4,8-diene-13-carboxamide is a complex organic compound characterized by its unique bicyclic structure This compound contains a bicyclo[1010]trideca-4,8-diene core with a carboxamide group attached to the 13th carbon and a methoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)bicyclo[1010]trideca-4,8-diene-13-carboxamide typically involves multi-step organic reactions One common approach is to start with the formation of the bicyclo[1010]trideca-4,8-diene core through a Diels-Alder reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The methoxyphenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
  • N-(3-chlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
  • N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Uniqueness

N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(4Z,8E)-N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

InChI

InChI=1S/C21H27NO2/c1-24-17-12-10-11-16(15-17)22-21(23)20-18-13-8-6-4-2-3-5-7-9-14-19(18)20/h4-7,10-12,15,18-20H,2-3,8-9,13-14H2,1H3,(H,22,23)/b6-4-,7-5+

InChI Key

VDKNMAMLBHJZFZ-XGXWUAJZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C2CCC=CCCC=CCC3

Origin of Product

United States

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